9-Oxo-9H-xanthene-3-carboxylic acid

medicinal chemistry structure-activity relationship transthyretin amyloidosis

9-Oxo-9H-xanthene-3-carboxylic acid (CAS 106269-39-0) is a synthetic xanthone derivative defined by a dibenzo-γ-pyrone core with a single carboxylic acid group at the 3-position. It belongs to the 9-oxo-9H-xanthene monocarboxylic acid class, which is distinct from other regioisomers like the extensively studied 4-acetic acid analogues that act as immunomodulatory antitumor agents.

Molecular Formula C14H8O4
Molecular Weight 240.21 g/mol
CAS No. 106269-39-0
Cat. No. B3183999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Oxo-9H-xanthene-3-carboxylic acid
CAS106269-39-0
Molecular FormulaC14H8O4
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)C(=O)O
InChIInChI=1S/C14H8O4/c15-13-9-3-1-2-4-11(9)18-12-7-8(14(16)17)5-6-10(12)13/h1-7H,(H,16,17)
InChIKeyNXAIAURQPGLUAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Oxo-9H-xanthene-3-carboxylic acid: Xanthone Scaffold with a 3-Carboxyl Substituent for Targeted Chemical Biology


9-Oxo-9H-xanthene-3-carboxylic acid (CAS 106269-39-0) is a synthetic xanthone derivative defined by a dibenzo-γ-pyrone core with a single carboxylic acid group at the 3-position . It belongs to the 9-oxo-9H-xanthene monocarboxylic acid class, which is distinct from other regioisomers like the extensively studied 4-acetic acid analogues that act as immunomodulatory antitumor agents [1]. This specific substitution pattern creates a unique hydrogen-bond donor/acceptor profile that underpins its utility as a chemical probe and a versatile synthetic intermediate, rather than as a direct drug candidate .

9-Oxo-9H-xanthene-3-carboxylic acid: Why Regioisomer and Substituent Swapping Collapses Function


The position of the carboxylic acid group on the xanthone chromophore is the critical determinant of biological activity. Moving the acid group from the 3-position to the 4-acetic acid position fundamentally alters the mechanism of action, switching from direct TTR amyloidogenesis inhibition [1] to immunomodulatory tumor necrosis [2]. Furthermore, even minor substituent additions to the 3-carboxylic acid scaffold, such as a halogen, dramatically enhance binding affinity, proving that the unadorned 3-COOH core is a specific, but tunable, pharmacophore and not a blunt structural feature [1]. This sensitivity means that closely related compounds cannot be interchanged without a complete loss of the desired activity profile.

Head-to-Head Quantitative Evidence for Selecting 9-Oxo-9H-xanthene-3-carboxylic acid Over Analogs


Carboxylic Acid Positional Isomerism: 3-COOH vs. 4-Acetic Acid Determines Antitumor vs. Amyloidogenesis Inhibition

The target compound's 3-carboxylic acid group is essential for inhibiting transthyretin (TTR) amyloidogenesis, a role its 4-acetic acid positional isomer, 9-oxo-9H-xanthene-4-acetic acid (XAA), cannot fulfill. XAA instead induces hemorrhagic necrosis in tumors via immunomodulation. While XAA's activity requires a specific side-chain geometry for in vivo efficacy [2], the 3-carboxylic acid scaffold is identified as a core for TTR stabilization [1]. This is a fundamental mechanistic divergence governed solely by the acid group's position.

medicinal chemistry structure-activity relationship transthyretin amyloidosis

Halogen Substituent Effect: 8-Chloro Derivatization is Critical for High-Affinity TTR Binding

The unsubstituted target compound serves as a minimal binding scaffold, but its 8-chloro derivative demonstrates a critical leap in activity. While the parent compound 9-oxo-9H-xanthene-3-carboxylic acid provides the foundational binding mode, introducing an 8-chloro substituent creates a strong TTR inhibitor with activity comparable to the potent stabilizer diflunisal [1]. The X-ray crystal structure of the 8-chloro derivative in complex with TTR (PDB: 7EJQ) at 1.15 Å resolution confirms the halogen's role in forming key hydrophobic interactions [2]. This provides a clear SAR baseline: the target compound is the non-halogenated starting point with lower intrinsic affinity.

crystallography binding affinity transthyretin

Regioisomeric Carboxylic Acid Comparison on Xanthone Core: 2-COOH vs. 3-COOH TTR Stabilization Potential

The 3-carboxylic acid substitution pattern is differentiated from the 2-carboxylic acid isomer in its TTR stabilization potential. A study found that xanthone-2-carboxylic acid already requires an additional chlorine or methyl group to achieve strong inhibitory activity comparable to diflunisal [1]. The 3-carboxylic acid scaffold, while also requiring a halogen for peak potency, offers a distinct vector for interactions, as evidenced by its own set of co-crystal structures [2]. This differences in the optimal substituent position offer distinct chemical starting points for medicinal chemistry optimization.

structure-activity relationship amyloid inhibitor pharmacophore

Validated Use Cases for 9-Oxo-9H-xanthene-3-carboxylic acid Based on Comparative Evidence


Chemical Probe for Transthyretin (TTR) Binding Without Potent Stabilization

In a TTR amyloidogenesis research program, 9-Oxo-9H-xanthene-3-carboxylic acid is the ideal low-activity control or starting scaffold. Its 3-COOH motif provides a basal binding affinity, as evidenced by its role as the parent compound for potent, halogenated derivatives [1]. Using the highly stabilizing 8-chloro analog or a 2-COOH xanthone would obscure the SAR of a new series. Procuring this specific compound allows researchers to establish a baseline for TTR engagement without triggering the strong pharmacological chaperone effect of its halogenated counterparts [1].

Fundamental Scaffold for Regioisomer-Specific SAR Studies

When exploring the biological activity of xanthone monocarboxylic acids, the 3-COOH isomer is a mandatory analytical standard. Its activity profile is mechanistically distinct from the antitumor 4-acetic acid isomer (XAA) [2] and represents a different optimization vector compared to the 2-COOH isomer [1]. Any high-throughput screen or medicinal chemistry campaign aiming to map the pharmacophore landscape of this class must include 9-Oxo-9H-xanthene-3-carboxylic acid to avoid gaps in SAR coverage and to differentiate 3-position-dependent effects from other regioisomers.

High-Purity Intermediate for Targeted Derivatization at the 8-Position

The compound's synthesis and procurement value is as a key intermediate. The SAR data clearly show that adding a halogen (e.g., chlorine) at the 8-position on this specific 3-COOH scaffold yields a potent TTR stabilizer [1]. Therefore, 9-Oxo-9H-xanthene-3-carboxylic acid is not a final product but a premium, high-purity building block. Its value is directly tied to its regiochemical purity, which enables the precise synthesis of high-value 8-halogenated probe molecules; sourcing a different isomer or a pre-halogenated analogue would prevent this specific synthetic route.

Quote Request

Request a Quote for 9-Oxo-9H-xanthene-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.